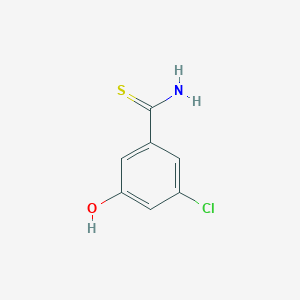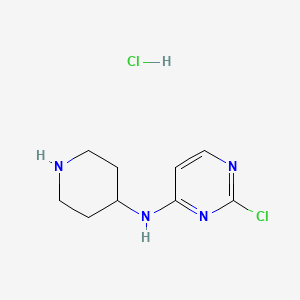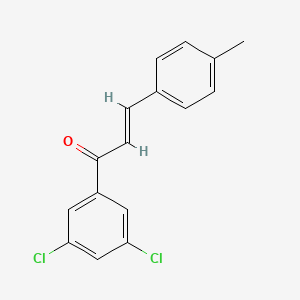![molecular formula C12H17ClN2O B1391738 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1246172-51-9](/img/structure/B1391738.png)
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride
Descripción general
Descripción
“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . It is a potent, selective, and reversible inhibitor of iNOS .
Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula: C18H21ClN2O . The InChI code for the compound is 1S/C18H20N2O.ClH/c19-17 (12-14-6-2-1-3-7-14)18 (21)20-11-10-15-8-4-5-9-16 (15)13-20;/h1-9,17H,10-13,19H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Optically Pure Compounds: The compound has been utilized in the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid as its hydrochloride, demonstrating potential in the development of enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990).
- Microwave Reactions: It has been involved in microwave reactions to produce 2-substituted 2-oxazolines and thiazolines, showcasing a new application in the preparation of these compounds under mild conditions and short reaction times (Katritzky, Cai, Suzuki, & Singh, 2004).
- Synthesis of Quinolones and Oxazolines: The compound is used in the synthesis of various quinolones and oxazolines, indicating its utility in the production of these chemical structures (Button & Gossage, 2003).
Biological and Medical Applications
- Antimalarial Activity: It has been a part of the synthesis of compounds with significant antimalarial potency, highlighting its role in developing treatments for malaria (Werbel et al., 1986).
- Antagonist Activity at Receptors: The compound has been synthesized and evaluated for antagonist activity at glycine site on the NMDA receptor and for AMPA antagonist activity, which is important in neuroscience research (Carling et al., 1993).
Chemical Synthesis and Characterization
- Synthesis of Complex Chemical Structures: The compound is utilized in the synthesis of complex structures like 1H-pyrazolo[3,4-c]isoquinolin-1-ones, demonstrating its utility in creating intricate chemical entities (Dyachenko & Sukach, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that it interacts with its target(s) to induce changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the particular target .
Biochemical Pathways
Based on the known activities of similar compounds, it could potentially influence a variety of pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been found to have various effects, such as antifungal activity , suggesting that this compound could also have significant biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized and excreted .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition or modulation of their activity, affecting the levels of neurotransmitters in the brain. Additionally, this compound can bind to various proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in neurotransmitter release, uptake, and degradation, ultimately affecting neuronal communication and function. In addition, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with monoamine oxidase can result in the inhibition of this enzyme, leading to increased levels of monoamine neurotransmitters. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to neurotransmitter metabolism. This compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVAMSQTIQDUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)

![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)



![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
